molecular formula C7H10N2 B019065 1,3-Dimethylpyridin-2-imine CAS No. 107971-05-1

1,3-Dimethylpyridin-2-imine

Cat. No.: B019065
CAS No.: 107971-05-1
M. Wt: 122.17 g/mol
InChI Key: DPEHCVJYXPATBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylpyridin-2(1H)-imine is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyridin-2(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with dimethylamine under basic conditions. Another method includes the condensation of 2-acetylpyridine with dimethylamine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of 1,3-Dimethylpyridin-2(1H)-imine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyridin-2(1H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethylpyridin-2(1H)-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dimethylpyridin-2(1H)-imine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The imine group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylpyridin-2(1H)-imine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

107971-05-1

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1,3-dimethylpyridin-2-imine

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3

InChI Key

DPEHCVJYXPATBX-UHFFFAOYSA-N

SMILES

CC1=CC=CN(C1=N)C

Canonical SMILES

CC1=CC=CN(C1=N)C

Synonyms

2(1H)-Pyridinimine,1,3-dimethyl-(9CI)

Origin of Product

United States

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